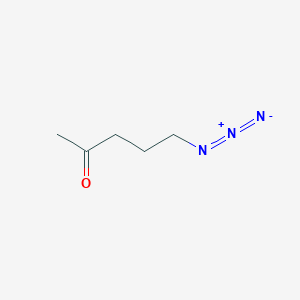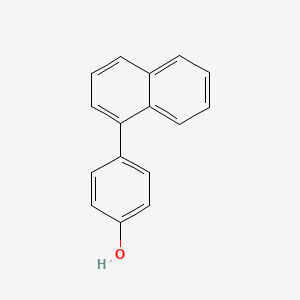
4-(Naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yl)phenol, 95% (4NPP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is an aromatic compound that belongs to the class of compounds known as phenols. 4NPP is a white crystalline solid with a molecular weight of 212.27 g/mol and a melting point of 78-80 °C. It is soluble in water, ethanol, and methanol, and insoluble in ether. 4NPP has been investigated for its potential applications in biochemistry, pharmacology, and other areas of scientific research.
Applications De Recherche Scientifique
4-(Naphthalen-1-yl)phenol, 95% has been used in several scientific research studies in the fields of biochemistry, pharmacology, and other disciplines. It has been used to study the effects of various drugs on the human body, as well as the biochemical and physiological effects of various compounds. 4-(Naphthalen-1-yl)phenol, 95% has also been used to study the effects of oxidative stress on cells and tissues. Additionally, 4-(Naphthalen-1-yl)phenol, 95% has been used to study the mechanisms of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that 4-(Naphthalen-1-yl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, 4-(Naphthalen-1-yl)phenol, 95% has been shown to interact with certain proteins, such as the P2X7 receptor, and to inhibit the activity of certain ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Naphthalen-1-yl)phenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on certain enzymes, proteins, and ion channels. In addition, 4-(Naphthalen-1-yl)phenol, 95% has been shown to have an antioxidant effect, which may be beneficial in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Naphthalen-1-yl)phenol, 95% in laboratory experiments is its relatively low cost and availability. Additionally, 4-(Naphthalen-1-yl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(Naphthalen-1-yl)phenol, 95% in laboratory experiments. For example, 4-(Naphthalen-1-yl)phenol, 95% is not very soluble in water, which may limit its use in certain applications. Additionally, the mechanism of action of 4-(Naphthalen-1-yl)phenol, 95% is not yet fully understood, which may limit its use in certain research studies.
Orientations Futures
There are several potential future directions for research involving 4-(Naphthalen-1-yl)phenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(Naphthalen-1-yl)phenol, 95% and its potential applications in biochemistry and pharmacology. Additionally, further research could be conducted to explore the potential antioxidant and anti-inflammatory effects of 4-(Naphthalen-1-yl)phenol, 95%. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-1-yl)phenol, 95% as an inhibitor of certain enzymes, proteins, and ion channels.
Méthodes De Synthèse
4-(Naphthalen-1-yl)phenol, 95% can be synthesized in a two-step process using 2-naphthol and phosphorus oxychloride as the reactants. In the first step, 2-naphthol is reacted with phosphorus oxychloride in a chlorination reaction to produce 4-chloro-2-naphthol. In the second step, 4-chloro-2-naphthol is reacted with sodium hydroxide to produce 4-(Naphthalen-1-yl)phenol, 95%.
Propriétés
IUPAC Name |
4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULEVKFYSYUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

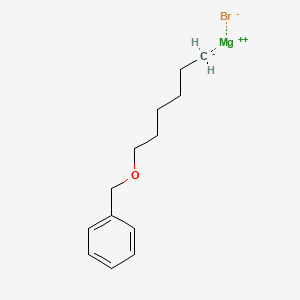
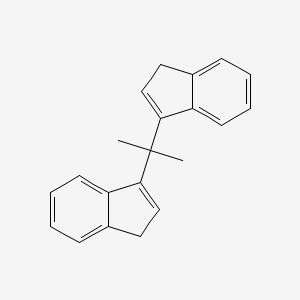

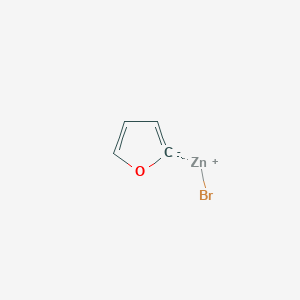
![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)


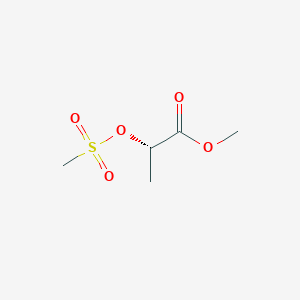
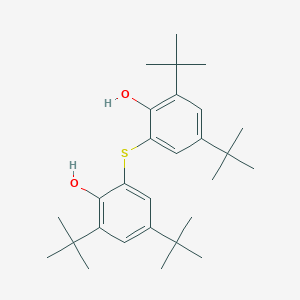


![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
